(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that features a combination of oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.
Formation of the enamide linkage: This can be done through a condensation reaction between an amine and an aldehyde or ketone, followed by dehydration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The thiophene and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide:
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can interact with nucleophilic sites in proteins or DNA, while the thiophene ring can participate in π-π stacking interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the oxadiazole and thiophene rings, which can facilitate charge transport and light absorption.
Comparison with Similar Compounds
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide: can be compared to other compounds with similar structures:
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide: This compound has a furan ring instead of a thiophene ring, which may alter its electronic properties and biological activity.
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(pyridin-2-yl)prop-2-enamide: The presence of a pyridine ring can introduce basicity and potential for hydrogen bonding, affecting its interactions with biological targets.
(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(benzothiophen-2-yl)prop-2-enamide: The benzothiophene ring can enhance the compound’s aromaticity and stability, potentially improving its performance in electronic applications.
These comparisons highlight the unique features of This compound , such as its specific electronic properties and potential biological activities.
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-22-13-7-3-2-6-12(13)15-18-19-16(21-15)17-14(20)9-8-11-5-4-10-23-11/h2-10H,1H3,(H,17,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUQRTGUPURCTM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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